molecular formula C8H4BrClFN3 B1449217 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine CAS No. 1511055-33-6

2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine

Cat. No. B1449217
M. Wt: 276.49 g/mol
InChI Key: ZHQAQGWSRLDVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Chemoselective Functionalization

The compound 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine has been studied for its chemoselective functionalization properties. A study demonstrates the selective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, under various conditions. This includes catalytic amination and selective substitution under SNAr conditions, highlighting the compound's potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

N-arylation of Pyrazoles

Another aspect of research involves the N-arylation of pyrazoles, specifically using bromopyridines. A study explored this process using Cristau and Taillefer's copper-catalyzed arylation method. This research contributes to the understanding of 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine’s reactivity and its potential applications in creating libraries of new chemical entities (Guillou et al., 2010).

Halogen-Rich Intermediate Synthesis

The compound is also valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. A study discussed the synthesis of halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This showcases the compound's utility in medicinal chemistry research as a building block (Wu, Porter, Frennesson, & Saulnier, 2022).

Structural Manifolds Creation

The ability to create structural manifolds from a common precursor is another important application. This involves the transformation of halopyridines into various other functional compounds, demonstrating the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).

Fluorine-18 Labeling in Macromolecules

Furthermore, fluoropyridine-based structures, similar to 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine, are significant in the labeling of macromolecules using fluorine-18. This is particularly relevant in positron emission tomography (PET), illustrating the compound's potential in medical imaging and diagnostic research (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClFN3/c9-5-2-13-14(4-5)8-7(11)1-6(10)3-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQAQGWSRLDVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.